What are the physical and chemical properties of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?
What are the physical and chemical properties of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone?
An In-depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization to facilitate understanding and application in a research context.
General and Chemical Identifiers
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a heterocyclic organic compound.[1] It serves as a high-value pharmaceutical intermediate and a key building block in organic synthesis, notably as a primary metabolite and starting material for the synthesis of Cilostazol, a drug used to treat intermittent claudication.[2][3] Its derivatives have shown potential as anticonvulsants, Monoamine Oxidase-B (MAO-B) inhibitors, anticancer agents, and anti-inflammatory and antibacterial compounds.[3]
| Identifier | Value |
| IUPAC Name | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one[4][5] |
| CAS Number | 54197-66-9[2][6][7] |
| Molecular Formula | C₉H₉NO₂[2][6][7] |
| Molecular Weight | 163.17 g/mol [6][8] |
| Synonyms | 6-Hydroxy-3,4-dihydrocarbostyril, 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, 6-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone, Cilostazol USP RC A[2][6][9] |
| InChI Key | HOSGXJWQVBHGLT-UHFFFAOYSA-N[6] |
| SMILES | O=C1CCc2cc(O)ccc2N1[6] |
Physical Properties
The compound is typically an off-white to almost white or yellow crystalline solid powder.[1][3][6][10]
| Property | Value |
| Appearance | White to almost white powder or crystal[6][10] |
| Melting Point | 236-240 °C[6][7], 229-237 °C[11], 238 °C[6][12], 235-241 °C[10] |
| Boiling Point | 424.5 ± 45.0 °C (Predicted at 760 mmHg)[6][7] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted)[6][7] |
| Solubility | Sparingly soluble in water[1]. Slightly soluble in DMSO and Methanol (with heating)[6]. |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C[7] |
| Flash Point | 210.5 ± 28.7 °C[7][13] |
Chemical and Spectroscopic Properties
| Property | Value / Information |
| pKa | 9.86 ± 0.20 (Predicted)[1][6] |
| LogP | 0.60 - 0.7[4][7][13] |
| Spectral Data | 1H NMR, 13C NMR, IR, and Mass spectra are available for this compound.[6][14][15] |
Experimental Protocols: Synthesis
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone can be synthesized through several methods, including intramolecular Friedel-Crafts alkylation. A common laboratory-scale synthesis is detailed below.
Synthesis from p-Alkoxyaniline
This method involves the reaction of a p-alkoxyaniline with 3-chloropropionyl chloride, followed by catalytic cyclization and dealkylation.[16]
Step 1: Preparation of N-(4-alkoxyphenyl)-3-chloropropionamide
-
p-Anisidine (a p-alkoxyaniline) is used as the starting material.[16]
-
It is reacted with 3-chloropropionyl chloride.[16] The reaction can be carried out in a solvent like toluene with an acid scavenger such as sodium bicarbonate, or in DMF where DMF acts as both solvent and acid scavenger.[17][18]
-
The resulting product, N-(4-methoxyphenyl)-3-chloropropionamide, is then isolated.[17]
Step 2: Intramolecular Cyclization and Demethylation
-
The N-(4-methoxyphenyl)-3-chloropropionamide product from Step 1 is dissolved in an organic solvent such as tetrahydrofuran (THF).[16]
-
Palladium chloride is added as a catalyst.[16]
-
The reaction mixture is heated to 100-110 °C under a pressure of 3-5 kg (approximately 3-5 MPa) for 3-4 hours.[16][19] This step facilitates an intramolecular cyclization and concurrent dealkylation (demethylation) to form the quinolinone ring system.[16]
-
After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[16] The filtrate is concentrated by rotary evaporation to yield the crude product.[16][19]
Step 3: Purification
-
The crude 6-hydroxy-3,4-dihydro-2(1H)-quinolinone is purified by recrystallization from a solvent such as ethanol.[16][19]
-
Activated carbon may be used during recrystallization for decolorization.[16][19]
-
After filtration and drying, the final product is obtained as an off-white solid.[16][19]
An alternative approach involves the direct intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid like aluminum chloride (AlCl₃) at high temperatures (150-220 °C) in a high-boiling solvent like DMSO or N,N-dimethylacetamide (DMA).[17]
Visualized Experimental Workflow
The following diagram illustrates the synthesis protocol described above, providing a clear visual representation of the workflow from starting materials to the final purified product.
References
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- 8. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 15. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone(54197-66-9) 1H NMR [m.chemicalbook.com]
- 16. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 17. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 18. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
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